N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an indole moiety, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsKey reagents and catalysts such as palladium, copper, and various ligands are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and pyrazole rings, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole and pyrazole rings can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents and biological activities.
Indole-3-acetic acid: A simpler indole derivative with well-known biological functions.
Uniqueness
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of indole, pyrazole, and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-27-19-6-2-5-18-15(19)7-10-25(18)11-9-22-20(26)17-12-16(23-24-17)14-4-3-8-21-13-14/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
ORJUDKXRPCKLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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